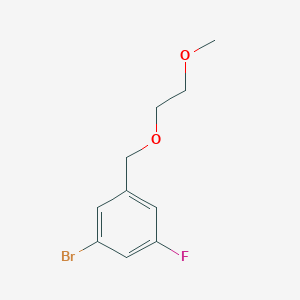

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene

Description

Propriétés

IUPAC Name |

1-bromo-3-fluoro-5-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-13-2-3-14-7-8-4-9(11)6-10(12)5-8/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZXVQXRXMEJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Routes

The synthesis of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene typically follows a multi-step strategy involving:

- Selective halogenation of a benzene derivative to introduce bromine and fluorine atoms at defined positions.

- Introduction of the methoxyethoxy methyl group via etherification or alkylation reactions.

A common approach starts with a suitably substituted benzene ring, followed by controlled bromination and fluorination under carefully regulated temperature and pressure to ensure regioselectivity. The methoxyethoxy side chain is then introduced through nucleophilic substitution or etherification reactions using appropriate alkylating agents.

Detailed Preparation Procedures

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Bromination and Fluorination | Use bromine and fluorine sources (e.g., Br2, Selectfluor) under controlled temperature (0–25°C) and pressure to selectively halogenate the benzene ring. | Reaction control avoids over-substitution and ensures substitution at 1,3,5-positions. |

| 2 | Introduction of Methoxyethoxy Methyl Group | Etherification via reaction with 2-methoxyethanol derivatives or alkyl halides like 1-bromo-3-methoxypropane in the presence of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., acetonitrile, DMF) under reflux. | The polar ether side chain enhances solubility and modulates reactivity. |

| 3 | Purification | Flash column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate 95:5 to 90:10) or fractional crystallization. | Purification is critical due to the presence of multiple halogenated by-products. |

Reaction Conditions and Optimization

- Halogenation : Bromination and fluorination are performed sequentially or simultaneously, often requiring Lewis acid catalysts (e.g., AlCl3) at moderated temperatures to prevent polysubstitution.

- Etherification : The methoxyethoxy group is introduced by nucleophilic substitution using alkyl bromides such as 1-bromo-3-methoxypropane, with bases like potassium carbonate or sodium hydride in solvents such as DMF or acetonitrile. Reflux conditions overnight are typical.

- Purification : Due to the polar nature of the methoxyethoxy substituent, solvents like dichloromethane and tetrahydrofuran are used to dissolve the product. Chromatographic separation is performed using silica gel with hexane/ethyl acetate gradients.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Molecular Formula | C12H14BrFO2 |

| Molecular Weight | 262.00 g/mol |

| Reaction Solvents | Acetonitrile, DMF, DCM, THF |

| Bases Used | Potassium carbonate, sodium hydride |

| Temperature Range | 0°C to reflux (~80°C) |

| Reaction Time | 5–18 hours depending on step |

| Purification | Flash chromatography (silica gel), fractional crystallization |

| Yield Range | Typically 60–80% overall |

Analytical and Purification Techniques

- Chromatography : Flash column chromatography on silica gel with solvent gradients (hexane/ethyl acetate) is the preferred method to isolate the target compound from side products.

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases confirms purity.

- Spectroscopy : NMR and MS analyses verify structure and molecular weight. The compound shows characteristic signals corresponding to aromatic protons, halogen substitutions, and methoxyethoxy groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination/Fluorination followed by Etherification | Br2, Selectfluor, 1-bromo-3-methoxypropane, K2CO3, DMF | Controlled temp (0–25°C), reflux in polar aprotic solvent | High regioselectivity, scalable | Requires careful control to avoid over-halogenation |

| Direct Alkylation of Halogenated Benzene | Halogenated benzene derivative, alkyl halide, base | Reflux in acetonitrile or DMF, 12–18 h | Straightforward, good yields | Sensitive to moisture, requires dry conditions |

| Multi-step Synthesis with Purification | Sequential halogenation, alkylation, chromatography | Reflux, column chromatography | High purity, adaptable to scale | Time-consuming, multiple purification steps |

Research Findings and Notes

- The methoxyethoxy substituent influences the electronic properties of the aromatic ring, affecting reactivity during halogenation and subsequent substitutions.

- Use of continuous flow reactors in industrial settings improves yield and purity by precise control of reaction parameters.

- The compound's halogen atoms (bromine and fluorine) enable further functionalization via coupling reactions, making it a versatile intermediate.

- Purification challenges arise due to the compound's polarity and presence of closely related by-products; thus, solvent choice and gradient optimization are critical.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Conditions typically involve the use of polar solvents and controlled temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used under specific conditions to achieve the desired transformations.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The compound can be synthesized through various methods, including:

- Bromination and Fluorination : Using bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring.

- Functional Group Introduction : The methoxyethoxy group is introduced via etherification reactions.

Types of Reactions

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene can undergo several types of reactions:

- Substitution Reactions : The halogen atoms (bromine and fluorine) can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction : The compound can be oxidized or reduced to yield various derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form complex aromatic compounds.

Scientific Research Applications

This compound has several significant applications:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structural properties facilitate the development of novel compounds with specific functionalities.

Medicinal Chemistry

Research has indicated potential uses in drug development targeting specific biological pathways. For instance, derivatives of this compound are being explored for their efficacy against various diseases, including cancer and bacterial infections.

Material Science

The compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. Its structural characteristics allow for the development of materials with tailored properties suitable for electronics and photonics.

Anticancer Efficacy

A study evaluated various halogenated derivatives, finding that compounds similar to this compound exhibited enhanced antiproliferative activity against cancer cell lines. Specifically, derivatives with methoxy substitutions showed significantly lower IC50 values compared to their unsubstituted counterparts.

Antimicrobial Testing

Research into the antimicrobial properties revealed that compounds containing both bromine and fluorine atoms displayed synergistic effects against Gram-positive bacteria. This highlights the importance of halogen positioning on biological activity, suggesting that modifications to the structure can enhance efficacy.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene involves its interaction with specific molecular targets, depending on its application. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key compounds include:

Key Observations:

Substituent Effects :

- The target compound ’s (2-methoxyethoxy)methyl group introduces enhanced polarity and solubility compared to simpler substituents like methoxy (-OCH₃) or hydroxyl (-OH). This ether chain may improve compatibility with polar solvents, critical for reactions in aqueous or mixed-phase systems .

- 1-Bromo-3-fluoro-5-isopropylbenzene (isopropyl substituent) has lower polarity, favoring hydrophobic interactions, while 5-Bromo-3-fluorobenzene-1,2-diol (dihydroxy) exhibits high acidity due to adjacent hydroxyl groups .

Molecular Weight Trends :

- The target compound’s molecular weight (262.00 g/mol) is significantly higher than simpler analogues (e.g., 207.02 g/mol for methoxy derivatives) due to the extended ether side chain. Only 1-Bromo-3-fluoro-5-(pentyloxy)benzene (261.14 g/mol) approaches a similar mass .

Positional Isomerism :

- 1-Bromo-3-fluoro-4-methoxybenzene demonstrates how substituent position affects reactivity. A methoxy group at the 4-position may sterically hinder electrophilic substitution compared to the 5-position in the target compound .

Activité Biologique

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is an organic compound characterized by the presence of bromine and fluorine atoms, alongside a methoxyethoxy group. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula for this compound is C12H14BrF O2. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interaction with biological systems and potential therapeutic applications.

The compound's mechanism of action largely depends on its structural features and the specific biological targets it interacts with. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity towards enzymes or receptors, potentially modulating their activity through inhibition or activation.

Applications in Medicinal Chemistry

This compound has been investigated as a precursor for developing new drugs. Its derivatives may serve as inhibitors or probes in biochemical pathways, particularly those associated with cancer and other diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways |

| Receptor Modulation | Interaction with receptors may alter signaling pathways |

| Anticancer Potential | Investigated for use in cancer therapies due to its unique structural properties |

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer-related enzymes, suggesting a pathway for therapeutic development .

- Synthesis of Probes : Research focused on synthesizing derivatives that could act as probes for studying specific biological processes, particularly in cancer biology .

- Organic Synthesis Applications : The compound has been utilized as a building block for synthesizing more complex molecules with potential biological activity .

Research Findings

Recent literature emphasizes the versatility of this compound in organic synthesis and its role as a precursor in drug discovery. Its unique reactivity profile allows for various transformations that can lead to biologically active compounds.

Table 2: Research Findings on Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene, and how does the methoxyethoxy group influence reactivity?

- Methodology : Use a multi-step synthesis involving Friedel-Crafts alkylation to introduce the methoxyethoxy group, followed by bromination/fluorination. The electron-donating methoxyethoxy group may require moderated Lewis acid catalysts (e.g., AlCl₃ at reduced temperatures) to avoid over-substitution . Purification via flash column chromatography (5–10% ethyl acetate/hexane) is recommended to isolate intermediates .

Q. Which purification techniques are most effective for isolating this compound, given its solubility profile?

- Methodology : Due to the polar methoxyethoxy substituent, solubility in polar aprotic solvents (e.g., DCM, THF) is expected. Fractional crystallization using hexane/ethyl acetate gradients (1:1 to 1:4) can separate brominated byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the steric and electronic environment of the bromine substituent affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom’s position adjacent to the electron-withdrawing fluorine and bulky methoxyethoxy group may hinder oxidative addition. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity. DFT calculations (B3LYP/6-31G*) can model transition states to predict coupling sites .

Q. What strategies mitigate decomposition during prolonged storage or under reaction conditions?

- Methodology : Store under inert gas (argon) at −20°C to prevent hydrolysis of the methoxyethoxy group. Monitor thermal stability via TGA/DSC (heating rate 10°C/min, N₂ atmosphere). For reactions, avoid strong bases (e.g., NaOH) that may cleave the ether linkage .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for structural confirmation?

- Methodology : Combine 2D NMR (¹H-¹³C HSQC/HMBC) to assign coupling constants and NOE effects. Validate with single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to resolve ambiguities in substituent orientation .

Q. What are the compound’s potential applications in medicinal chemistry, given its structural complexity?

- Methodology : Screen for bioactivity (e.g., kinase inhibition) using SPR or fluorescence polarization assays. Modify the methoxyethoxy chain to improve pharmacokinetics (logP via shake-flask method). Docking studies (AutoDock Vina) can predict target binding .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology : Conduct kinetic studies in DMSO, DMF, and THF at 25–80°C. Monitor reaction progress via in situ IR (C-Br stretch at ~500 cm⁻¹). Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.